Cas no 1021119-07-2 (N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide)

N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide is a sulfonamide-derived compound featuring a pyridine core and a methoxyphenyl substituent, offering potential utility in medicinal chemistry and drug development. Its structural complexity allows for selective interactions with biological targets, particularly in enzyme inhibition or receptor modulation. The inclusion of a benzyl group enhances lipophilicity, potentially improving membrane permeability, while the sulfonamido moiety contributes to binding affinity. This compound may serve as a versatile intermediate for synthesizing pharmacologically active molecules, with applications in research focused on inflammation, oncology, or infectious diseases. Its well-defined chemical structure facilitates precise modifications for structure-activity relationship studies.
N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide structure
1021119-07-2 structure
Product name:N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide
CAS No:1021119-07-2
MF:C21H21N3O4S
MW:411.474143743515
CID:5840263
PubChem ID:42111362

N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-2-(4-methoxy-N-pyridin-3-ylsulfonylanilino)acetamide
    • N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide
    • VU0636323-1
    • N-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide
    • AKOS016385603
    • F5120-0393
    • 1021119-07-2
    • Inchi: 1S/C21H21N3O4S/c1-28-19-11-9-18(10-12-19)24(29(26,27)20-8-5-13-22-15-20)16-21(25)23-14-17-6-3-2-4-7-17/h2-13,15H,14,16H2,1H3,(H,23,25)
    • InChI Key: QIJSDHCSEQXCNC-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CC=C1)(=O)CN(S(C1=CC=CN=C1)(=O)=O)C1=CC=C(OC)C=C1

Computed Properties

  • Exact Mass: 411.12527733g/mol
  • Monoisotopic Mass: 411.12527733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 608
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97Ų
  • XLogP3: 2.4

N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5120-0393-30mg
N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide
1021119-07-2
30mg
$119.0 2023-09-10
Life Chemicals
F5120-0393-4mg
N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide
1021119-07-2
4mg
$66.0 2023-09-10
Life Chemicals
F5120-0393-10mg
N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide
1021119-07-2
10mg
$79.0 2023-09-10
Life Chemicals
F5120-0393-50mg
N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide
1021119-07-2
50mg
$160.0 2023-09-10
Life Chemicals
F5120-0393-3mg
N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide
1021119-07-2
3mg
$63.0 2023-09-10
Life Chemicals
F5120-0393-2μmol
N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide
1021119-07-2
2μmol
$57.0 2023-09-10
Life Chemicals
F5120-0393-20mg
N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide
1021119-07-2
20mg
$99.0 2023-09-10
Life Chemicals
F5120-0393-2mg
N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide
1021119-07-2
2mg
$59.0 2023-09-10
Life Chemicals
F5120-0393-15mg
N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide
1021119-07-2
15mg
$89.0 2023-09-10
Life Chemicals
F5120-0393-10μmol
N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide
1021119-07-2
10μmol
$69.0 2023-09-10

Additional information on N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide

Professional Introduction to N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide (CAS No. 1021119-07-2)

N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide, a compound with the CAS number 1021119-07-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal research. The presence of multiple functional groups, including a benzyl moiety, a pyridine ring with a sulfonamido group, and an acetamide moiety, contributes to its unique chemical properties and reactivity.

The synthesis and characterization of this compound have been subjects of extensive research, particularly in the context of developing novel therapeutic agents. The molecular framework of N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide allows for diverse interactions with biological targets, making it a promising candidate for further exploration in pharmacological studies. The 4-methoxyphenyl substituent, in particular, plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties, enhancing its bioavailability and target specificity.

Recent studies have highlighted the compound's potential in addressing various therapeutic challenges. For instance, its structure suggests that it may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. This has led to investigations into its potential applications in treating conditions such as arthritis and other inflammatory disorders. The sulfonamido group, a well-known pharmacophore in medicinal chemistry, contributes to the compound's ability to interact with biological targets in a highly specific manner.

The acetamide moiety further enhances the compound's versatility by allowing for modifications that can fine-tune its biological activity. This flexibility has been exploited in the design of derivatives with improved efficacy and reduced side effects. Researchers have been particularly interested in exploring the compound's interactions with proteases and other enzymes relevant to cancer biology. Preliminary findings indicate that N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide may inhibit the activity of certain proteases, thereby disrupting tumor growth and progression.

In addition to its potential therapeutic applications, N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide has also been studied for its role in chemical biology research. Its complex structure provides a valuable tool for understanding enzyme mechanisms and developing new methodologies for drug discovery. The compound's ability to serve as a scaffold for generating libraries of derivatives has made it an attractive candidate for high-throughput screening assays.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired molecular framework efficiently. The use of high-performance analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has been crucial in confirming the structural integrity of the compound.

Evaluation of N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide has involved both in vitro and in vivo studies to assess its biological activity and safety profile. In vitro assays have revealed promising results regarding its ability to modulate target enzymes and receptors relevant to various diseases. These findings have paved the way for further preclinical studies to evaluate its efficacy and toxicity in animal models.

The development of novel pharmaceutical agents relies heavily on understanding the structural-activity relationships (SAR) of potential drug candidates. N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide serves as an excellent example of how modifications at specific positions within a molecule can significantly impact its biological activity. By systematically varying substituents such as the benzyl group or the pyridine ring, researchers can generate libraries of compounds with tailored properties for optimal therapeutic outcomes.

The growing interest in this compound underscores the importance of continued research in medicinal chemistry. As our understanding of disease mechanisms advances, so does our ability to design molecules that can effectively target these mechanisms at a molecular level. N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide exemplifies how interdisciplinary approaches combining organic chemistry, biochemistry, and pharmacology can lead to breakthroughs in drug discovery.

In conclusion, N-benzyl-2-[N-(4-methoxyphenyl)pyridine-3-sulfonamido]acetamide (CAS No. 1021119-07-2) is a multifaceted compound with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it a valuable tool for developing novel therapeutic agents targeting various diseases. As ongoing research continues to uncover new applications for this compound, it is likely to remain at the forefront of medicinal chemistry innovation.

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